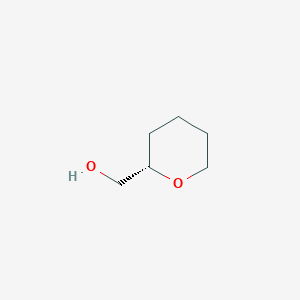

(2S)-oxan-2-ylmethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-oxan-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-6-3-1-2-4-8-6/h6-7H,1-5H2/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTONRWJLXYJBD-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCO[C@@H](C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426209 | |

| Record name | (2S)-oxan-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51450-44-3 | |

| Record name | (2S)-oxan-2-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2s Oxan 2 Ylmethanol

Enantioselective Synthetic Routes

The stereocontrolled synthesis of (2S)-oxan-2-ylmethanol can be achieved through various enantioselective strategies, including the use of chiral pool precursors, asymmetric catalysis, and chiral auxiliaries.

Chiral Pool-Based Approaches Utilizing Precursors

Chiral pool synthesis is an efficient strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org Carbohydrates, such as D-glucose and D-mannose, are particularly attractive precursors for the synthesis of chiral tetrahydropyran (B127337) derivatives due to their inherent chirality and multiple hydroxyl groups that can be selectively manipulated. wiley-vch.deresearchgate.net

The synthesis of this compound from carbohydrate precursors typically involves a series of transformations, including:

Protection and Deprotection: Selective protection of hydroxyl groups is crucial to direct reactions to specific positions on the sugar backbone. wiley-vch.de

Oxidative Cleavage: This step is often employed to shorten the carbon chain and introduce the necessary functional groups.

Cyclization: Intramolecular cyclization is a key step in forming the tetrahydropyran ring.

Reduction: The final step often involves the reduction of a carbonyl or ester group to afford the primary alcohol of the target molecule.

A general representation of a chiral pool approach from a carbohydrate is outlined below:

| Precursor | Key Transformations | Product |

| D-Glucose | Protection, Oxidative Cleavage, Cyclization, Reduction | This compound |

| L-Malic Acid | Regioselective ring-opening, Lactonization | (S)-dihydrokavain |

Table 1: Chiral Pool-Based Synthesis Examples. researchgate.net

Asymmetric Catalytic Methodologies for Stereocontrol

Asymmetric catalysis offers a powerful and elegant approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. williams.edu Several catalytic methods have been developed for the synthesis of chiral tetrahydropyran derivatives. bohrium.comresearchgate.netwhiterose.ac.uk

One prominent strategy is the asymmetric hetero-Diels-Alder (HDA) reaction. bohrium.comwhiterose.ac.uk This reaction involves the [4+2] cycloaddition of a diene with a heterodienophile, such as an aldehyde or ketone, catalyzed by a chiral Lewis acid or organocatalyst. The catalyst controls the facial selectivity of the reaction, leading to the formation of a specific enantiomer of the dihydropyran product, which can then be reduced to the corresponding tetrahydropyran. bohrium.com

Another important method is the organocatalytic α-alkylation of vinylogous carbonyl compounds. acs.orgnih.gov This reaction can be used to construct hemiacetals with excellent enantioselectivities, which can then be further transformed into tetrahydropyran derivatives. acs.orgnih.gov

| Catalytic Method | Catalyst Type | Key Transformation | Product Stereochemistry |

| Asymmetric Hetero-Diels-Alder | Chiral Phosphoric Acid researchgate.net | [4+2] Cycloaddition | High Enantioselectivity researchgate.net |

| Organocatalytic α-Alkylation | Chiral Amine/Squaramide | Michael-Acetalization | High Diastereo- and Enantioselectivity acs.orgnih.gov |

Table 2: Asymmetric Catalytic Methodologies for Tetrahydropyran Synthesis.

Chiral Auxiliary-Mediated Transformations for Enantiopure Access

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. This method is highly reliable and provides predictable stereochemical outcomes. williams.edu

Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of various chiral molecules. williams.edu In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor molecule to control the stereochemistry of a key bond-forming reaction, such as an alkylation or an aldol (B89426) reaction.

For instance, an acyclic precursor containing a chiral auxiliary can be cyclized to form the tetrahydropyran ring with high diastereoselectivity. The chiral auxiliary then directs the approach of the reacting species to one face of the molecule, leading to the desired stereoisomer. Subsequent removal of the auxiliary yields the enantiopure product.

| Chiral Auxiliary | Key Transformation | Stereochemical Control |

| Evans Oxazolidinone | Asymmetric Alkylation | Steric hindrance from the auxiliary directs the electrophile. williams.edu |

| (S)-(phenylthiomethyl)benzyl auxiliary | Glycosylation | Formation of an intermediate β-sulfonium ion directs the incoming alcohol. nih.gov |

Table 3: Chiral Auxiliary-Mediated Synthesis.

Functional Group Transformations and Derivatization Chemistry of the Hydroxyl Moiety

The primary hydroxyl group in this compound is a key functional handle that allows for a wide range of transformations and derivatizations. vulcanchem.com

Esterification Reactions and Protecting Group Strategies

The hydroxyl group can be readily esterified with various carboxylic acids or their derivatives to form esters. This transformation is not only a common derivatization but also a crucial step in many synthetic sequences where the hydroxyl group needs to be protected. organic-chemistry.org

Protecting groups are temporary modifications of a functional group to prevent it from reacting in subsequent steps. organic-chemistry.org A variety of protecting groups can be used for the primary alcohol of this compound, including:

Silyl (B83357) ethers: (e.g., tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers) are widely used due to their ease of installation and removal under specific conditions.

Benzyl ethers: These are robust protecting groups that can be removed by hydrogenolysis.

Acetals: While more commonly used for diols, acetal (B89532) formation can be a strategy for protecting a single hydroxyl group under certain conditions. pressbooks.pub

The choice of protecting group depends on the specific reaction conditions that will be employed in the synthetic route. wiley-vch.de An orthogonal protecting group strategy, where different protecting groups can be removed selectively, is often employed in complex syntheses. organic-chemistry.org

| Protecting Group | Reagents for Protection | Reagents for Deprotection |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | Tetrabutylammonium fluoride (B91410) (TBAF) |

| Benzyl (Bn) | Benzyl bromide, NaH | H₂, Pd/C |

| Acetyl (Ac) | Acetic anhydride (B1165640), Pyridine | K₂CO₃, MeOH |

Table 4: Common Protecting Groups for Alcohols.

Oxidation and Reduction Pathways of the Primary Alcohol

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, (2S)-oxan-2-carbaldehyde, or further to the carboxylic acid, (2S)-oxan-2-carboxylic acid. vulcanchem.com A variety of oxidizing agents can be used to achieve these transformations, with the choice of reagent determining the oxidation state of the product.

Common oxidation reactions include:

Swern Oxidation or Dess-Martin Periodinane (DMP) oxidation: These are mild conditions that typically yield the aldehyde.

Jones Oxidation (CrO₃/H₂SO₄) or TEMPO-catalyzed oxidation: These conditions can lead to the carboxylic acid.

Conversely, while this compound is already in a reduced state, its derivatives can undergo reduction. For example, if the hydroxyl group is first converted to a leaving group (e.g., a tosylate or mesylate), it can be reduced to a methyl group using a reducing agent like lithium aluminum hydride (LiAlH₄).

| Transformation | Reagent(s) | Product |

| Oxidation to Aldehyde | Dess-Martin Periodinane (DMP) | (2S)-Oxan-2-carbaldehyde |

| Oxidation to Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | (2S)-Oxan-2-carboxylic acid |

| Reduction of Tosylate Derivative | Lithium Aluminum Hydride (LiAlH₄) | (2S)-2-Methyloxane |

Table 5: Oxidation and Reduction Pathways.

Nucleophilic Substitution Reactions at the Primary Carbon

The primary hydroxyl group of this compound is a versatile functional handle for introducing a variety of substituents via nucleophilic substitution. However, the hydroxide (B78521) ion (HO⁻) is a poor leaving group due to its strong basicity. rsc.org Consequently, direct displacement of the hydroxyl group by a nucleophile is not feasible. The strategic approach involves a two-step sequence: first, the activation of the alcohol by converting the hydroxyl moiety into a more effective leaving group, followed by the nucleophilic attack which displaces this activated group. rsc.orgnih.gov

A principal method for activation is the conversion of the alcohol into a sulfonate ester, such as a tosylate or mesylate. This is typically achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine. rsc.orgresearchgate.net This reaction proceeds with retention of configuration at the carbon atom adjacent to the oxygen, as only the O-H bond is broken. rsc.orgdntb.gov.ua The resulting tosylate or mesylate group is an excellent leaving group because its corresponding anion is stabilized by resonance. These activated intermediates are highly effective substrates for Sₙ2 reactions, reacting readily with a wide range of nucleophiles. researchgate.net The subsequent Sₙ2 displacement occurs with inversion of configuration at the primary carbon. dntb.gov.ua

Another common activation strategy is the conversion of the alcohol to an alkyl halide. researchgate.net For primary alcohols like this compound, this can be accomplished under acidic conditions using hydrogen halides (HX). The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺), creating a good leaving group (H₂O). nih.govresearchgate.net The halide ion then displaces the water molecule in an Sₙ2 reaction. researchgate.net

Once activated, the (2S)-oxan-2-ylmethyl derivative can undergo substitution with various nucleophiles. For instance, the Williamson ether synthesis can be employed, where an alkoxide ion displaces the tosylate or halide to form an ether. researchgate.netresearchgate.net This method allows for the synthesis of a diverse array of ethers derived from this compound. Research has also shown that under certain conditions, such as in the reaction of some 2-substituted ethanols with tosyl chloride, the intermediate tosylate can spontaneously convert to the corresponding chloride in the reaction mixture, providing a direct route from the alcohol to the alkyl chloride. acs.org

The following table summarizes key nucleophilic substitution strategies starting from this compound.

| Starting Material | Reagents | Intermediate | Nucleophile (Example) | Final Product | Reaction Type |

|---|---|---|---|---|---|

| This compound | 1. TsCl, Pyridine | (2S)-Oxan-2-ylmethyl tosylate | NaOCH₃ | (S)-2-(Methoxymethyl)oxane | Tosylation then Sₙ2 |

| This compound | 1. MsCl, Et₃N | (2S)-Oxan-2-ylmethyl mesylate | KCN | (S)-2-(Oxan-2-yl)acetonitrile | Mesylation then Sₙ2 |

| This compound | HBr, H₂SO₄ | Protonated Alcohol/Alkyl Bromide | Br⁻ (from HBr) | (S)-2-(Bromomethyl)oxane | Sₙ2 |

| This compound | 1. NaH; 2. CH₃I | (2S)-Oxan-2-ylmethoxide | Alkoxide attacks CH₃I | (S)-2-(Methoxymethyl)oxane | Williamson Ether Synthesis |

Ring Expansion and Contraction Methodologies in Related Oxane/Oxirane Systems

The synthesis of oxane rings and their derivatives can be achieved through elegant ring expansion and contraction methodologies applied to related cyclic ether systems. These strategies provide powerful alternatives to de novo cyclization routes.

Ring expansion is a prominent strategy for accessing larger rings from smaller, more readily available ones. A common approach involves the expansion of oxiranes (epoxides). For example, consecutive ring expansions using dimethylsulfoxonium methylide can convert oxiranes to four-membered oxetanes, and subsequently to five-membered oxolanes (tetrahydrofurans). organic-chemistry.org However, further expansion of oxolanes to six-membered oxanes via this specific method is challenging due to high activation energy barriers. nih.govresearchgate.netorganic-chemistry.org

More direct routes to oxane systems have been developed. A notable method involves the reagent-controlled ring-expansion of specific oxiranes directly to tetrahydropyrans. For instance, the reaction of methyl 2-bromomethyl-5-oxiranylpent-2-enoate with a silver salt, which has a high affinity for halides, preferentially yields the tetrahydropyran derivative. rsc.org This is in contrast to the use of Lewis acids, which favor the formation of a tetrahydrofuran (B95107) ring. rsc.org

The expansion of five-membered rings to six-membered ones is also a synthetically valuable transformation. Research has demonstrated that a tri-substituted tetrahydropyran can be synthesized from a tetra-substituted tetrahydrofuran bearing an iodomethyl group through a hydride-mediated ring-expansion reaction. researchgate.netacs.org This transformation provides a direct pathway from a five-membered to a six-membered oxygenated heterocycle.

Ring contraction methodologies, while less common for the direct synthesis of oxanes, are established principles in heterocyclic chemistry. For example, γ-lactones (five-membered rings) containing an α-triflate group have been shown to undergo ring contraction to form substituted oxetane-carboxylates (four-membered rings). chimia.ch This illustrates how larger rings can be reconfigured into smaller, strained systems, which could potentially serve as precursors in subsequent expansion reactions.

The following table outlines various ring expansion and contraction strategies relevant to the synthesis of oxane and related heterocyclic systems.

| Methodology | Starting System | Reagents/Conditions | Product System | Key Finding |

|---|---|---|---|---|

| Consecutive Ring Expansion | Oxirane (Epoxide) | Dimethylsulfoxonium methylide | Oxetane, then Oxolane | Expansion to Oxane is kinetically disfavored. nih.govresearchgate.net |

| Reagent-Controlled Expansion | Substituted Oxirane | AgNO₃/KPF₆ | Tetrahydropyran (Oxane) | Silver salt promotes 6-membered ring formation over 5-membered. rsc.org |

| Hydride-Mediated Expansion | Substituted Tetrahydrofuran | Hydride (e.g., from H₂) | Tetrahydropyran (Oxane) | Converts a 5-membered ring with an iodomethyl side chain to a 6-membered ring. researchgate.netacs.org |

| Ring Contraction | γ-Lactone α-triflate | K₂CO₃, Methanol (B129727) | Oxetane | Demonstrates contraction of a 5-membered ring to a 4-membered oxygen heterocycle. chimia.ch |

Comprehensive Spectroscopic and Analytical Characterization for Structural and Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is the cornerstone for the structural analysis of (2S)-oxan-2-ylmethanol in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular framework and the spatial relationships between atoms can be constructed. It is important to note that while the following data is presented for this compound, in a standard achiral solvent, its NMR spectra are identical to its enantiomer, (2R)-oxan-2-ylmethanol, and the racemic mixture. Distinguishing between enantiomers requires the use of a chiral solvent or a chiral derivatizing agent.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) of each proton is indicative of its local electronic environment, while the splitting pattern (multiplicity), governed by the n+1 rule, reveals the number of neighboring protons. The coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between adjacent protons, which is crucial for conformational analysis.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays distinct signals for each proton. The protons of the oxane ring and the hydroxymethyl group exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 3.21 | m | - | 1H |

| H-3a | 1.85 | m | - | 1H |

| H-3e | 1.60-1.48 | m | - | 1H |

| H-4a | 1.60-1.48 | m | - | 1H |

| H-4e | 1.32 | m | - | 1H |

| H-5a | 1.60-1.48 | m | - | 1H |

| H-5e | 1.60-1.48 | m | - | 1H |

| H-6a | 4.01 | ddd | J = 11.5, 4.5, 2.0 | 1H |

| H-6e | 3.55-3.42 | m | - | 1H |

| -CH₂OH (diastereotopic) | 3.53, 3.51 | dd, dd | J = 11.5, 3.8; J = 11.5, 7.5 | 2H |

| -OH | ~2.77 | br s | - | 1H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration. The assignments 'a' and 'e' refer to axial and equatorial positions, respectively.

The ¹³C NMR spectrum of this compound shows six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are indicative of their positions within the oxane ring and the hydroxymethyl substituent.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~78.0 |

| C-3 | ~26.0 |

| C-4 | ~23.5 |

| C-5 | ~30.0 |

| C-6 | ~68.0 |

| -CH₂OH | ~65.0 |

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other (typically through two or three bonds). Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton networks within the molecule. For this compound, COSY would confirm the connectivity of the protons around the oxane ring and the coupling between the methine proton at C-2 and the diastereotopic protons of the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). Each cross-peak in the HSQC spectrum links a proton signal to its corresponding carbon signal, providing a straightforward method for assigning the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). This technique is invaluable for establishing the connectivity across quaternary carbons and for piecing together the entire carbon skeleton. For instance, HMBC would show correlations from the hydroxymethyl protons to C-2 of the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is particularly useful for determining stereochemistry and conformational preferences. In this compound, NOESY could reveal through-space interactions between the axial and equatorial protons on the oxane ring, helping to confirm the chair conformation and the stereochemistry at C-2.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.

O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl (-OH) group involved in hydrogen bonding.

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region in both IR and Raman spectra are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (B1212753) (-CH₂) groups of the oxane ring and the hydroxymethyl group.

C-O Stretch: The C-O stretching vibrations of the ether linkage in the oxane ring and the primary alcohol are expected to appear in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹. A strong band around 1090 cm⁻¹ is characteristic of the C-O-C stretch of the cyclic ether, while the C-O stretch of the primary alcohol would likely appear around 1050 cm⁻¹.

Table 3: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |

| O-H stretch (hydrogen-bonded) | 3200-3600 | IR | Strong, Broad |

| C-H stretch (aliphatic) | 2850-3000 | IR, Raman | Strong |

| CH₂ bend (scissoring) | ~1450 | IR | Medium |

| C-O-C stretch (ether) | ~1090 | IR | Strong |

| C-O stretch (primary alcohol) | ~1050 | IR | Strong |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₆H₁₂O₂), which has a monoisotopic molecular weight of approximately 116.08 Da, electron ionization mass spectrometry (EI-MS) provides characteristic fragments that confirm its molecular structure.

The molecular ion (M⁺•) peak is expected at a mass-to-charge ratio (m/z) of 116. In line with the behavior of many alcohols, this peak may be of low abundance due to the energetic instability of the ionized molecule, which readily undergoes fragmentation. mdpi.com The fragmentation of this compound is primarily dictated by the presence of the hydroxyl group and the cyclic ether structure.

Key fragmentation pathways include:

Alpha-Cleavage: The most significant fragmentation involves the cleavage of the bond between the oxane ring and the methanol (B129727) group. This results in the loss of a hydroxymethyl radical (•CH₂OH), which has a mass of 31 Da. This pathway leads to the formation of a stable, resonance-stabilized tetrahydropyranyl cation at m/z 85. nih.gov Experimental spectra for the racemic mixture confirm that this is typically the base peak, the most abundant ion in the spectrum. nih.gov

Ring Cleavage: The oxane ring itself can undergo fragmentation. A common pathway for cyclic alcohols involves complex ring cleavage that can lead to the formation of a characteristic ion at m/z 57. tcichemicals.comsigmaaldrich.com

Loss of Water: A common fragmentation for alcohols is the elimination of a neutral water molecule (H₂O, 18 Da), which would produce a peak at m/z 98 ([M-18]⁺•). sigmaaldrich.com

Formation of [CH₂OH]⁺: Cleavage can also result in the charge being retained by the hydroxymethyl group, producing an ion at m/z 31. sigmaaldrich.com The presence of this peak is a strong indicator of a primary alcohol moiety.

The analysis of these characteristic fragments allows for the unambiguous confirmation of the connectivity and core structure of this compound.

| m/z Value | Proposed Ion Fragment | Fragmentation Pathway |

|---|---|---|

| 116 | [C₆H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 98 | [C₆H₁₀O]⁺• | Loss of H₂O (Dehydration) |

| 85 | [C₅H₉O]⁺ | Alpha-cleavage: Loss of •CH₂OH radical |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Complex ring cleavage |

| 31 | [CH₃O]⁺ | Formation of the hydroxymethyl cation |

Computational and Theoretical Studies on 2s Oxan 2 Ylmethanol

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules, providing insights into their conformational landscapes and the nature of their interactions with surrounding molecules. For (2S)-oxan-2-ylmethanol, MD simulations, complemented by quantum chemical calculations, offer a detailed picture of its structural flexibility and non-covalent bonding patterns, which are crucial for understanding its chemical behavior in various environments.

Conformational Sampling of this compound

The conformational flexibility of this compound is primarily dictated by the orientation of the hydroxymethyl group at the C2 position of the oxane ring and the puckering of the ring itself. Computational studies on the closely related parent compound, tetrahydropyran-2-methanol (B90372) (THPM), have provided significant insights into its conformational preferences.

Molecular dynamics simulations can be employed to explore the conformational space of this compound by simulating its motion over time. These simulations would likely confirm that the molecule predominantly resides in the chair conformation with the intramolecular hydrogen bond. However, MD can also capture less frequent conformational transitions and the populations of minor conformers, providing a more complete dynamic picture than static quantum chemical calculations alone. Enhanced sampling techniques, such as metadynamics, could be utilized to accelerate the exploration of the conformational landscape and overcome energy barriers between different states. nih.govlivecomsjournal.org

Table 1: Calculated Relative Energies of Tetrahydro-2H-pyran Conformers

| Conformer | Energy Difference (kcal/mol) from Chair Conformation (HF Methods) | Energy Difference (kcal/mol) from Chair Conformation (MP2 Methods) | Energy Difference (kcal/mol) from Chair Conformation (DFT Methods) |

|---|---|---|---|

| 2,5-Twist | 5.92 - 6.10 | 5.78 - 6.10 | 5.84 - 6.82 |

| 1,4-Boat | 6.72 - 7.05 | 6.76 - 7.16 | 6.23 - 7.20 |

Note: Data is for the parent tetrahydro-2H-pyran ring and illustrates the significant energy penalty for non-chair conformations. montclair.edu

Intermolecular Interactions of this compound

The intermolecular interactions of this compound are dominated by hydrogen bonding due to the presence of the hydroxyl group. Molecular dynamics simulations are particularly well-suited to study these interactions in condensed phases, such as in the pure liquid or in solution.

In clusters of tetrahydropyran-2-methanol, it has been observed that dimers and trimers form closed-cyclic structures where all available hydroxyl groups participate in a cooperative hydrogen-bonding network. nih.gov This indicates a strong propensity for self-association. MD simulations can provide a detailed analysis of these hydrogen bond dynamics, including their lifetimes, geometries, and the average number of hydrogen bonds per molecule.

Table 2: Key Intermolecular Interaction Types for this compound

| Interaction Type | Participating Groups | Description |

|---|---|---|

| Hydrogen Bonding (Donor) | -OH group | The hydroxyl hydrogen acts as a donor to an oxygen atom of a neighboring molecule. |

| Hydrogen Bonding (Acceptor) | -OH group and Oxane Oxygen | The oxygen atoms of the hydroxyl group and the oxane ring act as acceptors for hydrogen bonds from neighboring molecules. |

| Van der Waals Interactions | Entire molecule | Dispersion forces and short-range repulsion contribute to the overall packing and cohesive energy. |

| Dipole-Dipole Interactions | Polar C-O and O-H bonds | The permanent dipole moment of the molecule leads to electrostatic interactions with neighboring molecules. |

Synthetic Utility of 2s Oxan 2 Ylmethanol in Advanced Organic Synthesis

Application as a Chiral Building Block in Natural Product Total Synthesis

The stereochemically defined tetrahydropyran (B127337) ring of (2S)-oxan-2-ylmethanol serves as a valuable scaffold for the synthesis of various natural products. Its pre-defined stereocenter provides a strategic advantage in controlling the three-dimensional arrangement of atoms in the target molecule, a critical aspect of natural product synthesis.

Integration into Complex Polycyclic Frameworks

While direct examples of the integration of this compound into complex polycyclic frameworks of natural products are not extensively documented in readily available literature, the analogous compound, (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, has been identified as a potential chiral building block for the stereoselective synthesis of a variety of natural terpenes. mdpi.comresearchgate.net This suggests the potential for this compound to be utilized in a similar capacity for the synthesis of natural products containing a tetrahydropyran motif. The synthesis of such natural products often involves intricate cyclization strategies and the precise installation of multiple stereocenters, where a chiral starting material like this compound could significantly streamline the synthetic route.

Stereodivergent and Stereoconvergent Approaches

The application of this compound in stereodivergent and stereoconvergent synthetic strategies allows for the generation of multiple stereoisomers of a target molecule from a single chiral source. In a stereodivergent approach, different reaction pathways can be employed to convert this compound into various diastereomers or enantiomers of a complex product. Conversely, in a stereoconvergent synthesis, different starting stereoisomers can be transformed into a single desired product stereoisomer, often by leveraging the inherent chirality of a reagent or catalyst derived from a chiral source like this compound. While specific examples detailing the use of this compound in such approaches are not prevalent in the surveyed literature, the principles of these synthetic strategies are well-established and highlight the potential utility of this chiral building block.

Role as a Key Intermediate in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

Chiral intermediates are fundamental components in the synthesis of a vast number of active pharmaceutical ingredients (APIs). mallakchemicals.compharmanoble.comevonik.com The precise three-dimensional structure of a drug molecule is often critical to its therapeutic efficacy and safety, making the use of enantiomerically pure starting materials and intermediates, such as this compound, highly desirable.

The oxane ring system is a common structural motif in many biologically active compounds. Therefore, this compound represents a valuable precursor for the synthesis of various pharmaceutical agents. Its functional group, a primary alcohol, allows for a wide range of chemical transformations, enabling its incorporation into more complex molecular structures. While specific examples of APIs synthesized directly from this compound are not explicitly detailed in the available search results, the importance of chiral building blocks in pharmaceutical synthesis strongly suggests its potential as a key intermediate.

Design and Synthesis of Chiral Ligands and Organocatalysts Derived from this compound

The development of novel chiral ligands and organocatalysts is a cornerstone of asymmetric catalysis, a field dedicated to the synthesis of enantiomerically enriched compounds. The inherent chirality of this compound makes it an attractive scaffold for the design of such catalytic molecules.

Application in Asymmetric Catalysis for Enantioselective Transformations

Chiral ligands derived from this compound can be complexed with transition metals to form catalysts for a variety of asymmetric reactions. nih.gov These reactions are crucial for the efficient production of single-enantiomer drugs and other fine chemicals. The stereochemical information embedded in the ligand is transferred to the substrate during the catalytic cycle, leading to the preferential formation of one enantiomer over the other.

Similarly, organocatalysts, which are small, chiral organic molecules, can be synthesized from this compound. scienceopen.comresearchgate.netnih.govmdpi.commdpi.com These catalysts can promote a wide range of enantioselective transformations, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, without the need for a metal center. The development of organocatalysts derived from readily available chiral sources like this compound is an active area of research aimed at creating more sustainable and environmentally friendly catalytic systems.

Development of Novel Organometallic Complexes

The hydroxyl group of this compound can be modified to introduce various coordinating atoms, which can then bind to metal centers to form novel organometallic complexes. These complexes can exhibit unique catalytic properties or serve as probes for studying reaction mechanisms. The chiral environment provided by the oxane backbone can influence the geometry and reactivity of the metal center, potentially leading to new and highly selective catalytic transformations. While specific examples of organometallic complexes derived from this compound are not detailed in the provided search results, the general principles of ligand design and organometallic chemistry suggest this as a promising avenue for future research.

Potential Contributions to Materials Science and Polymer Chemistry

While direct, large-scale applications of this compound in materials science are not yet extensively documented in publicly available literature, its unique chemical structure as a chiral cyclic ether alcohol presents several compelling theoretical avenues for its use in the synthesis of advanced polymers. The presence of a stereocenter, a reactive hydroxyl group, and a ring system that can potentially undergo polymerization suggests its utility as a versatile building block for novel materials with tailored properties.

The primary routes through which this compound could contribute to polymer chemistry are via ring-opening polymerization (ROP) to form polyethers, or by acting as a chiral diol precursor in condensation polymerizations to create polyesters and polyurethanes. The inherent chirality of this monomer is of particular interest, as it can be leveraged to introduce specific optical, thermal, and biodegradable properties into the resulting polymers.

Chiral Polyethers through Ring-Opening Polymerization

This compound possesses a cyclic ether structure that could, under appropriate catalytic conditions, undergo ring-opening polymerization (ROP). This would theoretically yield a polyether with a chiral hydroxymethyl side group at regular intervals along the polymer backbone. The resulting polymer would be a structural analogue to poly(tetrahydrofuran), also known as poly(tetramethylene ether) glycol (PTMEG), a widely used polyether in the production of elastomers, but with the added feature of chirality.

The introduction of these chiral pendant groups could significantly influence the polymer's macroscopic properties. For instance, the stereoregularity of the polymer chain could lead to enhanced crystallinity and potentially different mechanical and thermal properties compared to atactic (non-chiral) analogues. Furthermore, the presence of chirality can induce optical activity, making such polymers candidates for applications in chiral separations or as specialized optical films.

Table 1: Hypothetical Comparison of a Polyether Derived from this compound and PTMEG

| Property | Hypothetical Polyether from this compound | Poly(tetramethylene ether) glycol (PTMEG) |

| Chirality | Chiral (isotactic) | Achiral |

| Optical Activity | Optically active | Optically inactive |

| Potential for Crystallinity | Potentially higher due to stereoregularity | Varies with molecular weight |

| Biodegradability | Potentially enhanced and stereoselective degradation | Limited biodegradability |

| Functionalization | Pendant hydroxyl groups available for post-polymerization modification | Terminal hydroxyl groups |

Bio-based Chiral Polyesters and Polyurethanes

A more immediate and perhaps more feasible application of this compound is its use as a chiral diol in the synthesis of polyesters and polyurethanes. Through a ring-opening reaction, the oxane ring can be cleaved to form a chiral diol, which can then be used in polycondensation reactions with dicarboxylic acids or diisocyanates.

The incorporation of this chiral diol into polyester (B1180765) or polyurethane backbones would impart chirality to the entire polymer chain. Research into chiral polyesters has suggested that the stereochemistry of the monomer units can influence the material's degradation profile, with enzymes sometimes showing stereoselectivity. researchgate.net This opens up the possibility of creating biodegradable polymers with programmable degradation rates based on their chirality. For instance, a polyester synthesized from the (S)-enantiomer might degrade at a different rate than one synthesized from the (R)-enantiomer or a racemic mixture.

Moreover, the presence of the chiral tetrahydropyran-derived structure within the polymer backbone could affect chain packing and intermolecular interactions, leading to unique thermal and mechanical properties. These materials could find applications in specialized biomedical devices, enantioselective separation membranes, or as advanced biodegradable plastics. The use of this compound, which can be derived from renewable resources, would also align with the growing demand for sustainable and bio-based polymers.

Table 2: Potential Properties of Polymers Incorporating this compound as a Chiral Diol

| Polymer Type | Potential Monomers | Key Potential Features | Potential Applications |

| Chiral Polyester | This compound (as a diol), Adipic acid | Chirality, Stereoselective biodegradability, Modified thermal properties | Controlled drug release, Bioresorbable sutures, Enantioselective separation media |

| Chiral Polyurethane | This compound (as a diol), Methylene (B1212753) diphenyl diisocyanate (MDI) | Chirality, Potentially enhanced biocompatibility, Tunable mechanical properties | Biomedical implants, Chiral stationary phases for chromatography, High-performance elastomers |

Advanced Analytical Techniques for Enantiomeric Purity and Separation

Chiral Chromatographic Methods

Chiral chromatography is a cornerstone for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to be retained longer on the column than the other, thus enabling their separation. The choice of CSP and mobile phase is crucial for achieving optimal resolution.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation and quantification of enantiomers due to its versatility, robustness, and wide availability of CSPs. csfarmacie.czheraldopenaccess.us The separation mechanism is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. sigmaaldrich.com

For a polar molecule like (2S)-oxan-2-ylmethanol, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. nih.govresearchgate.net Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, often provide excellent chiral recognition capabilities for a broad range of compounds, including alcohols. nih.gov

The choice of mobile phase significantly impacts the separation. Three primary modes are used:

Normal Phase (NP): Typically uses nonpolar solvents like hexane (B92381) or heptane, with a small amount of a polar modifier such as 2-propanol or ethanol (B145695). csfarmacie.cz This mode often provides strong enantioselectivity.

Reversed Phase (RP): Employs aqueous mobile phases with organic modifiers like methanol (B129727) or acetonitrile (B52724). csfarmacie.cz This is suitable for polar compounds and is compatible with mass spectrometry (MS) detectors.

Polar Organic (PO): Uses polar organic solvents like acetonitrile or methanol, sometimes with additives. This mode can offer unique selectivity compared to NP and RP modes.

Quantification of the enantiomeric excess (ee) is performed by integrating the peak areas of the two separated enantiomers detected by a UV or other suitable detector. uma.es

Table 1: Representative Chiral HPLC Method Parameters for Separation of Oxan-2-ylmethanol Enantiomers

| Parameter | Normal Phase Conditions | Reversed Phase Conditions |

|---|---|---|

| Chiral Stationary Phase (CSP) | Immobilized Amylose Tris(3,5-dimethylphenylcarbamate) | Teicoplanin-based Macrocyclic Glycopeptide |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Water / Methanol (50:50, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25°C | 30°C |

| Detection | UV at 210 nm or Refractive Index (RI) | UV at 210 nm or Mass Spectrometry (MS) |

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for enantiomeric separations. nih.govfagg.be It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. rsc.orgchromatographyonline.com Due to the low viscosity and high diffusivity of supercritical CO₂, SFC offers several advantages over HPLC, including faster separations, higher efficiency, and reduced consumption of toxic organic solvents, making it a "green" technology. rsc.orgchromatographyonline.comamericanpharmaceuticalreview.com

For the separation of this compound, a polar modifier such as methanol or ethanol is typically added to the CO₂ mobile phase to increase its solvating power and improve chromatographic selectivity. chromatographyonline.com The same types of polysaccharide-based CSPs used in HPLC are highly effective in SFC. rsc.org With modern Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) systems, separations can often be achieved in a fraction of the time required by HPLC, without compromising resolution. nih.govchromatographyonline.com

Table 2: Comparative SFC Method Parameters for Oxan-2-ylmethanol Enantiomers

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase (CSP) | Immobilized Cellulose Tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 150 x 4.6 mm, 3 µm |

| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40°C |

| Detection | UV at 210 nm |

Chiral Gas Chromatography (GC) is a high-resolution technique suitable for the separation of volatile and thermally stable enantiomers. researchgate.net Since this compound has a relatively high boiling point and is polar, direct analysis by GC can be challenging. Therefore, a derivatization step is typically required to convert the alcohol into a more volatile and less polar derivative. mdpi.com

This indirect approach involves reacting the racemic alcohol with an achiral derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form volatile esters or silyl (B83357) ethers, respectively. The resulting derivatives can then be separated on a GC column coated with a chiral stationary phase, commonly based on derivatized cyclodextrins. researchgate.netgcms.cz The choice of cyclodextrin (B1172386) derivative is critical for achieving enantioseparation. gcms.cz

Table 3: Chiral GC Analysis Approach for Oxan-2-ylmethanol Enantiomers

| Step | Description |

|---|---|

| 1. Derivatization | Reaction of oxan-2-ylmethanol with Trifluoroacetic Anhydride (TFAA) to form the corresponding trifluoroacetate (B77799) ester. |

| 2. GC Separation | Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a derivatized β-cyclodextrin CSP. |

| Carrier Gas: Helium or Hydrogen. | |

| Temperature Program: Start at a low temperature (e.g., 70°C) and ramp to a higher temperature (e.g., 150°C) to elute the derivatives. nih.gov |

Capillary Electrophoresis (CE) and Electrochromatography (CEC) for Chiral Resolution

Capillary Electrophoresis (CE) is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility. For neutral enantiomers like this compound, a modification called Micellar Electrokinetic Chromatography (MEKC) is employed. dergipark.org.tr

In chiral MEKC, a chiral selector is added to the background electrolyte (buffer). nih.gov Cyclodextrins and their derivatives are the most common chiral selectors used for this purpose. nih.gov The neutral enantiomers partition into the hydrophobic cavity of the cyclodextrin, forming transient diastereomeric inclusion complexes. nih.gov The different stability constants of these complexes for each enantiomer lead to different effective electrophoretic mobilities and, consequently, separation. nih.gov CE offers the advantages of extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov Capillary Electrochromatography (CEC) is a hybrid technique that combines elements of both HPLC and CE, using a packed capillary column and an applied electric field to drive the mobile phase. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric purity of a sample without requiring chromatographic separation. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, distinct signals for each enantiomer can be observed.

Two main approaches are used:

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes (e.g., complexes of Europium or Praseodymium) that are themselves chiral. libretexts.org When a CSR is added to a solution of the racemic analyte, it forms rapidly exchanging diastereomeric complexes with each enantiomer. This interaction induces large changes in the chemical shifts of the analyte's protons, and the magnitude of this shift is different for each diastereomer, leading to the separation of signals in the NMR spectrum. libretexts.org

Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the analyte enantiomers through interactions like hydrogen bonding or π-π stacking. unipi.itnih.gov This association creates a different average chemical environment for each enantiomer, resulting in separate signals in the ¹H or ¹³C NMR spectrum. unipi.itnih.gov The enantiomeric excess can then be determined by integrating the corresponding resolved signals. nih.gov This method is non-destructive and can be relatively fast. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.